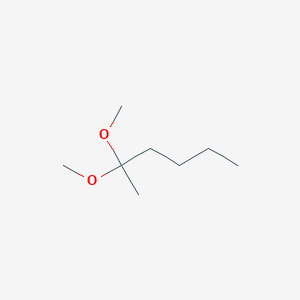
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide is a complex organic compound characterized by its bromine, chlorine, and tetrahydropyran groups attached to an indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, followed by halogenation to introduce bromine and chlorine atoms. The tetrahydropyran group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, making it a candidate for therapeutic applications.
Medicine: Research has indicated that this compound may have antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
4-Bromo-6-chloro-5-methyl-1-tetrahydropyran-2-yl-indazole
6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-2-carboxylic acid
Uniqueness: 6-Bromo-4-chloro-1-tetrahydropyran-2-yl-indazole-3-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group, which can influence its reactivity and biological activity compared to similar compounds.
This compound's unique structure and diverse reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicine and other fields continues to be an area of active investigation.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Propiedades
Fórmula molecular |
C13H13BrClN3O2 |
|---|---|
Peso molecular |
358.62 g/mol |
Nombre IUPAC |
6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrClN3O2/c14-7-5-8(15)11-9(6-7)18(17-12(11)13(16)19)10-3-1-2-4-20-10/h5-6,10H,1-4H2,(H2,16,19) |
Clave InChI |
WMBAJKDDGQGKBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)





![(2-Methyl-1H-benzo[d]imidazol-4-yl)methanamine](/img/structure/B15361946.png)
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalate](/img/structure/B15361957.png)

![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![3,4,5-Trihydroxy-6-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15361977.png)
